(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
The compound (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a structurally complex molecule featuring three key moieties:
- A pyridazine ring substituted with a 3,4-dimethylphenyl group at the 6-position.
- A piperidine ring linked to the pyridazine via a nitrogen atom at the 3-position.
- A 1,4-dioxa-8-azaspiro[4.5]decane system connected via a methanone bridge.
This spirocyclic dioxa-aza moiety is a hallmark of several pharmacologically active compounds, as seen in related structures .
Properties
IUPAC Name |
[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-18-5-6-20(16-19(18)2)22-7-8-23(27-26-22)29-11-3-4-21(17-29)24(30)28-12-9-25(10-13-28)31-14-15-32-25/h5-8,16,21H,3-4,9-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVFUMNMGSRVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCC5(CC4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a unique molecular structure comprising piperidine and pyridazine moieties, which are known to interact with various biological targets.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 410.6 g/mol. The structure includes:
- Pyridazine Ring : Contributes to the biological activity through its electron-deficient nature.
- Piperidine Units : Known for their role in binding interactions with biological macromolecules.
- Dioxa-Azaspiro Framework : Provides structural rigidity and may influence pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring : Achieved through the reaction of hydrazine with dicarbonyl compounds.
- Attachment of the 3,4-Dimethylphenyl Group : Often via Friedel-Crafts alkylation.
- Piperidine Ring Formation : Synthesized through cyclization reactions involving suitable amines.
- Final Coupling Reactions : Utilizing carbodiimides for amide bond formation.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Interaction with Receptors
Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors, particularly in the central nervous system (CNS). The presence of the piperidine moiety suggests potential activity at dopamine or serotonin receptors.
2. Antitumor Activity
Preliminary studies have shown that derivatives of pyridazine exhibit cytotoxic effects against various cancer cell lines. The specific mechanism may involve apoptosis induction or cell cycle arrest.
3. Antimicrobial Properties
Some piperidine derivatives have demonstrated antimicrobial activity, potentially making this compound a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
Recent studies have explored the biological implications of similar compounds:
| Study | Findings |
|---|---|
| Study on Pyridazine Derivatives | Identified significant inhibition of tumor growth in vitro and in vivo models. |
| Antimicrobial Activity Assessment | Demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential. |
| Neuropharmacological Evaluation | Showed modulation of serotonin receptor activity, indicating possible antidepressant effects. |
The proposed mechanism involves binding to specific receptors or enzymes, leading to downstream effects such as:
- Modulation of neurotransmitter release.
- Inhibition of cell proliferation pathways in cancer cells.
- Disruption of bacterial cell wall synthesis.
Quantitative data from binding studies indicate varying affinities for different targets, which could be pivotal for drug development.
Scientific Research Applications
Pharmacological Activity
Research indicates that compounds similar to this one often exhibit activity as sigma receptor ligands, which are implicated in various neurological functions and disorders. For instance, studies have shown that derivatives of the piperidine framework can selectively bind to sigma receptors, influencing neurotransmitter systems and potentially providing therapeutic effects for conditions such as anxiety and depression .
Anticancer Research
The compound's structure suggests potential applications in anticancer research. Piperidine derivatives have been explored for their ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies on related compounds have demonstrated promising results in vitro against several cancer cell lines .
Neuropharmacology
Given the presence of the piperidine and pyridazine rings, this compound may also be evaluated for neuroprotective effects. Compounds with similar structures have been reported to exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells .
Sigma Receptor Binding Studies
A study published in PubMed evaluated a series of piperidine compounds for their binding affinity to sigma receptors, revealing that modifications to the piperidine structure significantly affected receptor selectivity and potency. The findings suggest that derivatives similar to our compound could be developed as targeted therapies for neurological disorders .
Anticancer Activity Evaluation
In another study focused on anticancer properties, a related piperidine derivative was assessed for its cytotoxic effects against breast cancer cell lines. Results indicated that the compound induced significant apoptosis at micromolar concentrations, highlighting its potential as a lead compound for further development in cancer therapeutics .
Chemical Reactions Analysis
Spirocyclic Core Formation
The 1,4-dioxa-8-azaspiro[4.5]decane moiety is synthesized via cyclization reactions. For example:
-
Cyclocondensation : Reaction of 1,4-dioxane derivatives with aziridine or analogous amines under basic conditions (e.g., K₂CO₃/DMSO) forms the spirocyclic framework.
-
Post-functionalization : The methanone group is introduced through nucleophilic acyl substitution, where the spirocyclic amine reacts with activated carbonyl precursors (e.g., chloroformates or acyl chlorides) .
Piperidine-Pyridazine Coupling
The pyridazin-3-yl group is attached to the piperidine ring via cross-coupling strategies:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of halogenated pyridazines with piperidine derivatives enables C–N bond formation .
-
Suzuki-Miyaura Reaction : Aryl boronic acids (e.g., 3,4-dimethylphenyl boronic acid) are coupled to bromopyridazines to install the 3,4-dimethylphenyl substituent .
Spirocyclic Amine Reactivity
The nitrogen in the azaspiro system exhibits nucleophilic character:
Pyridazine Ring Modifications
The pyridazine moiety undergoes electrophilic substitution and redox reactions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduction of nitro groups at C-5 or C-6 | |
| Reduction | H₂/Pd-C or NaBH₄ | Conversion to tetrahydropyridazine |
Stability Under Hydrolytic Conditions
The dioxane ring in the spirocyclic system is susceptible to acid-catalyzed hydrolysis:
-
Acidic Hydrolysis : Exposure to HCl/H₂O at 60°C cleaves the dioxane ring, yielding a diol intermediate.
-
Base Stability : The compound remains intact under mild basic conditions (pH 8–10) .
Methanone Bridge Formation
The central methanone group arises from a two-step process:
-
Activation : The spirocyclic amine reacts with phosgene or triphosgene to generate an isocyanate intermediate .
-
Coupling : The isocyanate undergoes nucleophilic attack by the piperidine derivative, forming the methanone linkage.
Steric and Electronic Effects
-
The 3,4-dimethylphenyl group on the pyridazine ring enhances steric hindrance, limiting reactivity at the C-4 position .
-
The spirocyclic system’s rigidity reduces conformational flexibility, favoring regioselective reactions at the piperidine N-atom.
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Conditions |
|---|---|---|
| Spirocyclic amine | High (nucleophilic acylation/alkylation) | Polar aprotic solvents, room temperature |
| Pyridazine ring | Moderate (electrophilic substitution) | Acidic or oxidative environments |
| Dioxane ring | Low (stable under neutral pH) | Susceptible to strong acids |
Comparison with Similar Compounds
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (CAS 613660-31-4)
- Structure : Features a methylpyridinyl group instead of the dimethylphenyl-pyridazinyl-piperidine system.
- Molecular Formula : C₁₄H₁₈N₂O₃; Molar Mass : 262.3 g/mol .
- Key Difference : The absence of the piperidine and dimethylphenyl groups likely reduces steric bulk and alters binding affinity compared to the target compound.
5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone (CAS 919108-80-8)
- Structure: Contains a pyridazinone core linked to the spirocyclic system.
- Key Difference: The pyridazinone ring (vs.
L286-0540: {3-[3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl)-4-methylphenyl]-1,2,4-oxadiazol-5-yl}(piperidin-1-yl)methanone
- Structure : Incorporates a sulfonyl group and oxadiazole ring.
- Molecular Weight : 476.55 g/mol; logP : 2.8757.
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Pyrazolo[3,4-d]pyrimidinyl-Spirocyclic Derivatives
- Structure : Combines pyrazolo-pyrimidine with a spirocyclic dioxa-aza system.
Comparative Analysis of Key Properties
*Estimated based on substituent contributions.
Structure-Activity Relationship (SAR) Insights
- Pyridazine vs. Pyridazinone: The pyridazine in the target compound may offer different electronic properties compared to pyridazinone derivatives, affecting redox activity or metabolic stability .
- Substituent Effects : The 3,4-dimethylphenyl group likely enhances lipophilicity and π-π stacking interactions, while the piperidine linker may influence pharmacokinetics (e.g., half-life) .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of structurally related spiro-piperidine derivatives often involves multi-step protocols. For example, refluxing intermediates with sodium acetate in glacial acetic acid (12–14 hours) is a common strategy to form spirocyclic frameworks . Key parameters to optimize include:
- Reagent stoichiometry (e.g., molar ratios of aldehydes to intermediates).
- Reaction time and temperature (prolonged reflux improves cyclization but may increase side products).
- Workup procedures (ice-cold water quenching followed by ethanol recrystallization enhances purity ).
Monitoring via TLC or HPLC is critical to track reaction progress.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?
- Methodological Answer:
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., spirocyclic protons at δ 4.41 ppm, aromatic protons in pyridazine/piperidine systems ).
- IR Spectroscopy : Identify carbonyl (C=O, ~1720 cm⁻¹) and C=N (~1630 cm⁻¹) stretches to confirm methanone and pyridazine moieties .
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What chromatographic methods are suitable for purity assessment?
- Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (254 nm) is standard. Buffer systems (e.g., ammonium acetate, pH 6.5) improve peak resolution for polar spirocyclic derivatives . For impurities, tandem MS/MS can differentiate structurally similar byproducts .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or amide coupling) be elucidated?
- Methodological Answer:
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or NMR to identify rate-determining steps.
- Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to trace bond formation pathways .
- Computational Modeling : Density Functional Theory (DFT) can predict transition states and activation energies for cyclization steps .
Q. What strategies resolve contradictions in solubility or stability data under varying experimental conditions?
- Methodological Answer:
- Solubility Profiling : Use differential scanning calorimetry (DSC) to assess polymorphic forms and solubility in solvents like DMSO or ethanol .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, followed by LC-MS to identify degradation products .
- X-ray Diffraction (XRD) : Compare experimental and predicted crystal structures to explain stability variations .
Q. How can computational models (e.g., molecular docking) predict biological interactions of this compound?
- Methodological Answer:
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina.
- Pharmacophore Mapping : Align the spirocyclic core and methanone group with known active sites to hypothesize binding modes .
- ADMET Prediction : Use QSAR models to estimate bioavailability, metabolic stability, and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
